N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

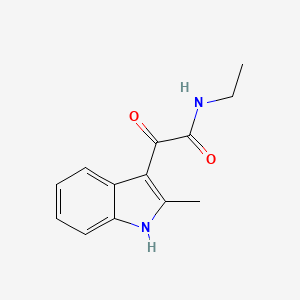

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-14-13(17)12(16)11-8(2)15-10-7-5-4-6-9(10)11/h4-7,15H,3H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHKSOLDINGJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The nitrogen atom of the indole ring is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the 2-oxoacetamide Moiety: The final step involves the acylation of the indole derivative with ethyl oxalyl chloride to introduce the 2-oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the 2-oxoacetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with the carbonyl group converted to alcohol or amine.

Substitution: Substituted derivatives with nucleophiles replacing the leaving group.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits notable antimicrobial activity. Studies have shown that derivatives of indole compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against solid tumors such as colon and lung cancers. The mechanism of action involves:

- DNA Intercalation : Disrupting replication and transcription processes.

- Induction of Apoptosis : Preliminary studies suggest that this compound may promote apoptosis in cancer cells.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 12 | Apoptosis induction | |

| A549 (lung cancer) | 15 | Cell cycle arrest | |

| HT29 (colon cancer) | 10 | DNA intercalation |

Case Study 1: Antimicrobial Efficacy

A study conducted on various indole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were lower than those of commonly used antibiotics, indicating a promising alternative for treating resistant strains.

Case Study 2: Anticancer Mechanism

In vitro studies revealed that this compound induces cell cycle arrest in the G1 phase and promotes apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 population, suggesting effective cell death mechanisms.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N-Position

N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Structure : Cyclopropyl substitution replaces the ethyl group.

- Molecular Formula : C₁₄H₁₄N₂O₂ (MW: 242.27) .

Adamantane-Substituted Derivatives

- Example : N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r ) .

- Activity : Compound 5r demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 μM) and induced caspase-8-dependent apoptosis .

- Key Insight : The adamantane moiety enhances hydrophobic interactions, improving binding to cellular targets like tubulin or kinases .

N-Pyridinyl Derivatives

- Example : D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) .

- Activity : Acts as a microtubule destabilizer with curative antitumor effects in vivo and efficacy against multidrug-resistant cancers .

- Key Insight : The pyridinyl group may facilitate hydrogen bonding or π-π stacking with biological targets, enhancing potency .

Substituent Variations on the Indole Ring

Fluorinated Indole Derivatives

- Example : Fluorinated derivative 8 (Ki = 6.2 nM for CB2 receptor binding) .

- Key Insight : Fluorination at the indole ring increases receptor affinity, likely due to enhanced electronegativity and van der Waals interactions .

Chlorobenzyl-Modified Indoles

- Example : MM-433593 (2-(1-(4-chlorobenzyl)-5-(hydroxymethyl)-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide) .

- Activity : A selective FAAH-1 inhibitor, highlighting the role of chlorobenzyl and hydroxymethyl groups in enzyme inhibition .

Methyl and Methoxy Substituents

Table 1: Comparative Overview of Key Compounds

Key Structural-Activity Relationships (SAR)

N-Substituents :

- Bulky groups (e.g., adamantane) enhance cytotoxicity by improving target binding .

- Heterocyclic substituents (e.g., pyridinyl) contribute to hydrogen bonding and solubility .

Indole Modifications :

- Halogenation (e.g., fluorine, chlorine) increases receptor affinity and metabolic stability .

- Methyl groups at the 2-position may reduce steric hindrance, favoring interactions with planar targets like enzymes or receptors .

Hybrid Derivatives :

- Combining indole modifications with diverse N-substituents (e.g., MM-433593) can yield multitarget inhibitors .

Biological Activity

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes an indole moiety which is significant for its biological properties. The indole derivatives are known for their diverse pharmacological activities, including interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding: Potential binding to receptors that regulate cellular responses, influencing processes such as apoptosis and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against solid tumors such as colon and lung cancers. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity Assays: In vitro studies using the MTT assay demonstrated that the compound has cytotoxic effects on several cancer cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma) with IC50 values indicating effective concentration levels for inducing cell death .

- Mechanistic Studies: Further investigations revealed that treatment with this compound leads to increased activity of caspases (caspase-3 and caspase-8), suggesting a caspase-dependent pathway for apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

Q & A

Q. Key parameters :

- Temperature control : Excess heat during alkylation can lead to over-alkylation or decomposition.

- Solvent purity : Anhydrous conditions prevent hydrolysis of intermediates.

- Catalyst/base selection : Triethylamine or NaH ensures efficient deprotonation and nucleophilic attack .

Basic: How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Answer:

Characterization relies on:

- 1H/13C NMR : Confirms the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2) and indole protons (δ ~7.0–7.8 ppm). The α-keto carbonyl appears at ~195–200 ppm in 13C NMR .

- FT-IR : Strong peaks at ~1680–1700 cm⁻¹ (C=O stretch of amide and ketone) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]+ matches the molecular formula (C13H14N2O2, m/z 230.1056) .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

Initial screening should include:

- Cytotoxicity assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial screening : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .

Advanced: How can reaction conditions be optimized to improve purity and scalability?

Answer:

- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management for acylation steps .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the compound from byproducts like N-ethyl over-alkylated derivatives .

- DoE (Design of Experiments) : Statistical optimization of molar ratios (e.g., oxalyl chloride:indole) and temperature profiles maximizes yield (>75%) .

Advanced: What mechanisms underlie its biological activity, and how are target interactions validated?

Answer:

Proposed mechanisms include:

- DNA intercalation : Fluorescence quenching assays with ethidium bromide-displacement confirm binding to DNA, supported by molecular docking studies .

- Enzyme inhibition : Kinase inhibition is validated via IC50 determination (e.g., EGFR IC50 ~2.5 μM) and Western blotting for downstream phosphorylation .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations, correlating with dose-dependent apoptosis (Annexin V/PI staining) .

Advanced: How should contradictory data (e.g., varying IC50 values across studies) be addressed?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Compound stability : Test degradation under assay conditions (e.g., DMEM at 37°C) via HPLC and adjust storage (lyophilized, -80°C) .

- Structural analogs : Compare activity of N-ethyl vs. N-cyclopropyl derivatives to isolate substituent effects .

Advanced: How do structural modifications (e.g., N-alkyl chain length) influence activity?

Answer:

SAR insights :

- Ethyl vs. cyclopropyl : N-ethyl enhances solubility (logP ~1.8) vs. cyclopropyl (logP ~2.3), but cyclopropyl derivatives show stronger EGFR binding (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .

- α-Ketoamide vs. ester : The α-keto group is critical for H-bonding with catalytic lysine residues in kinases .

- Indole substitution : 2-Methyl groups improve metabolic stability by reducing CYP3A4-mediated oxidation .

Advanced: What strategies mitigate solubility and stability challenges in in vivo studies?

Answer:

- Prodrug design : Phosphonooxymethyl prodrugs increase aqueous solubility (>5 mg/mL vs. <1 mg/mL for parent compound) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance plasma half-life .

- Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) and liver microsomes to guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.